molecular formula C13H7F6NO B13429616 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline

Cat. No.: B13429616
M. Wt: 307.19 g/mol
InChI Key: PZTQLYILXPCXHB-UHFFFAOYSA-N
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Description

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline is a fluorinated aromatic amine characterized by a central aniline core substituted with a phenoxy group. The phenoxy group itself features two fluorine atoms at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 4-position.

Properties

Molecular Formula

C13H7F6NO

Molecular Weight

307.19 g/mol

IUPAC Name

5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline

InChI

InChI=1S/C13H7F6NO/c14-8-2-1-7(5-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2

InChI Key

PZTQLYILXPCXHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline typically involves multiple steps, including halogenation and coupling reactions. One common method involves the use of 2,6-difluoro-4-(trifluoromethyl)phenol as a starting material, which undergoes a nucleophilic substitution reaction with 2-fluoroaniline under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline can undergo various chemical reactions, including:

Scientific Research Applications

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein binding.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced bioavailability and stability.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Several phenoxy-substituted compounds with trifluoromethyl groups are documented as herbicides or fungicides. Key examples include:

Compound Name Molecular Formula Substituents/Functional Groups Use CAS Number Source Evidence
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid C₁₄H₇ClF₃NO₅ -Cl, -CF₃, -NO₂, benzoic acid Herbicide (acifluorfen) [62476-59-9]
5-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide C₁₆H₁₁ClF₄N₂O₆S -Cl, -F, -CF₃, -NO₂, benzamide, sulfonamide Herbicide (halosafen) [160242-61-1]
Target Compound Not explicitly provided -F (2,6-positions), -CF₃ (4-position), aniline Undocumented N/A N/A

Key Observations :

  • The target compound lacks the nitro (-NO₂) and carboxylic acid (-COOH) groups present in acifluorfen and halosafen, which are critical for their herbicidal activity .

Key Observations :

  • The absence of bromine in the target compound may limit its direct use in metal-catalyzed reactions but could enhance solubility or metabolic stability in biological systems.

Biological Activity

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical and agrochemical sectors. The unique arrangement of fluorine substituents enhances its chemical stability and influences its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H7F6NOC_{14}H_7F_6NO, with a molecular weight of approximately 351.201 g/mol. Its structure features multiple fluorine atoms, which are known to increase lipophilicity and alter the electronic properties of the molecule, potentially enhancing its biological activity compared to non-fluorinated analogs .

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in modulating G-protein-coupled receptors (GPCRs). The presence of fluorine substituents has been linked to increased potency in receptor binding assays. For example, studies have shown that modifications on the phenyl ring can drastically affect the efficacy of these compounds against specific biological targets such as TGR5 receptors .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated compounds. A comparative study involving fluoro and trifluoromethyl-substituted derivatives demonstrated promising results against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL against S. aureus, indicating significant antibacterial properties .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted on compounds with similar structures, revealing selectivity indices above 10 for certain derivatives. This suggests that while these compounds are effective against bacterial cells, they exhibit reduced toxicity towards mammalian cells (e.g., Vero cells), highlighting their potential as therapeutic agents .

Comparative Analysis of Similar Compounds

A table summarizing the biological activity of structurally related compounds illustrates the enhanced efficacy provided by fluorination:

Compound NameStructural FeaturesMIC (µg/mL)Notes
5-Chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideTrifluoromethyl group0.031–0.062Comparable to vancomycin
5-Fluoro-2-methylanilineSingle fluorine on aniline>64Lower reactivity
4-TrifluoromethylphenolTrifluoromethyl on phenolic ring>64Lacks nitrogen functionality

These findings suggest that the incorporation of multiple fluorinated groups significantly enhances both stability and biological activity compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, halogenated precursors like 2,6-difluoro-4-(trifluoromethyl)phenol can react with 2-fluoro-5-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by nitro group reduction using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl . Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time. Analytical validation via HPLC (C18 column, acetonitrile/water gradient) ensures purity ≥95% .

Q. How do the electron-withdrawing groups (e.g., trifluoromethyl, fluoro) influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The trifluoromethyl (-CF₃) and fluorine substituents deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. For example, Suzuki-Miyaura coupling with boronic acids requires Pd(PPh₃)₄ catalysts and elevated temperatures (80–120°C) due to reduced electron density. Kinetic studies using NMR or in situ IR spectroscopy can monitor regioselectivity .

Q. What analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer :

  • LC-MS : Confirms molecular ion ([M+H]⁺) and detects impurities via fragmentation patterns.
  • ¹⁹F NMR : Quantifies fluorine environments (e.g., -CF₃ at ~-60 ppm, aromatic F at ~-110 ppm).
  • X-ray crystallography : Resolves spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) model electronic effects of -CF₃ and fluorine on binding affinity. Molecular docking (AutoDock Vina) simulates interactions with active sites, prioritizing hydrophobic pockets for -CF₃ and hydrogen bonds for the aniline NH₂. Experimental validation via surface plasmon resonance (SPR) quantifies binding kinetics (Kd, kon/koff) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent/DMSO concentration affecting solubility). Standardize protocols:

  • Use <0.1% DMSO to avoid false positives in cell-based assays.
  • Validate target engagement via CRISPR knockouts or isotopic labeling.
  • Cross-reference SAR data with structurally analogous compounds (e.g., 3,5-bis(trifluoromethyl)-2-fluoroaniline) to identify conserved pharmacophores .

Q. How do steric and electronic effects of the phenoxy moiety impact regioselectivity in cross-coupling reactions?

  • Methodological Answer : Steric hindrance from 2,6-difluoro substitution limits coupling to the 4-position. Electronic effects are probed via Hammett σ constants: fluorine’s σpara (-0.07) vs. -CF₃’s σmeta (+0.88). Competition experiments with Pd-catalyzed C-H activation (e.g., directing groups like pyridine) map preferred reaction sites. GC-MS tracks byproduct formation to refine conditions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : While the compound lacks chiral centers, intermediates (e.g., nitro precursors) may require asymmetric reduction. Use chiral catalysts like (R)-BINAP-Ru for hydrogenation. Continuous flow reactors enhance scalability by minimizing side reactions (residence time <5 min, T=50°C). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IC column) .

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